N-(4-ethylphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(4-ethylphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with various substituents, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N-(4-ethylphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(4-ethylphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It may be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or transporters, affecting cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
N-(4-ethylphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3-(4-ethylphenylsulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine: This compound has similar structural features but different substituents, leading to variations in its biological activity and applications.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another related compound with distinct functional groups, which may result in different chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
890625-98-6 |
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Molecular Formula |
C27H24N4 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C27H24N4/c1-3-20-14-16-23(17-15-20)28-25-18-24(21-10-6-4-7-11-21)29-27-26(19(2)30-31(25)27)22-12-8-5-9-13-22/h4-18,28H,3H2,1-2H3 |
InChI Key |
QACFXKAYDLQKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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